molecular formula C19H24N4O3S B2623736 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1788844-97-2

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2623736
CAS No.: 1788844-97-2
M. Wt: 388.49
InChI Key: URMODIHLCDCMMH-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a pyrrolidine ring linked to a pyridine moiety and a benzenesulfonamide group, suggests potential for interaction with central nervous system (CNS) targets. This is supported by scientific literature where hybrid molecules containing pyrrolidine and other heterocyclic fragments have demonstrated potent and broad-spectrum anticonvulsant activity in preclinical models, as well as significant analgesic effects in models of neuropathic pain . The integration of such pharmacophores is a recognized strategy for developing multi-functional compounds to address complex neurological conditions . The specific research value of this acetamide derivative may lie in its potential mechanism of action. Compounds with structurally related profiles have been found to interact with neuronal voltage-sensitive sodium channels, which is a common site of action for anticonvulsant and analgesic drugs . Researchers can utilize this compound as a tool molecule for investigating novel pathways in neuroscience, particularly for studies focused on epilepsy, neuropathic pain, and other channelopathies. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans. Researchers should conduct their own safety and efficacy evaluations prior to use.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-6-7-15(2)17(11-14)27(25,26)21-12-19(24)22-16-8-10-23(13-16)18-5-3-4-9-20-18/h3-7,9,11,16,21H,8,10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMODIHLCDCMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 2,5-dimethylbenzenesulfonyl chloride with the amine group of the pyrrolidine-pyridine intermediate under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine and pyrrolidine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
  • **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-3-yl)pyrrolidin-3-yl]acetamide
  • **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-4-yl)pyrrolidin-3-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethylbenzenesulfonamido group enhances its solubility and stability, while the pyridine and pyrrolidine rings provide a versatile scaffold for further modifications.

Biological Activity

The compound 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C15H20N2O2S
  • Molecular Weight : 296.40 g/mol

The structure features a sulfonamide group, which is known for its diverse pharmacological properties, particularly in antimicrobial and antitumor activities.

Cytotoxicity

Recent studies have indicated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural similarity to other known cytotoxic agents suggests it may inhibit cell proliferation through mechanisms such as apoptosis induction or disruption of cell cycle progression.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
HepG2 (Liver Cancer)8.3
MCF-7 (Breast Cancer)12.7

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA, inhibiting replication and transcription.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in the biosynthesis of nucleotides or amino acids essential for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonamides can induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antitumor Activity

A study evaluating a series of sulfonamide derivatives found that modifications at the pyridine and pyrrolidine moieties significantly affected their cytotoxic activity. The compound was tested against multiple cancer cell lines using both 2D and 3D culture systems. The results demonstrated enhanced potency in 3D models, mimicking in vivo conditions more closely than traditional 2D assays.

Study 2: Antimicrobial Properties

In addition to antitumor activity, this compound was evaluated for its antimicrobial properties. The sulfonamide group is well-known for its antibacterial effects, particularly against Gram-positive bacteria. Preliminary results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

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